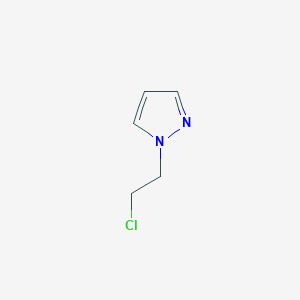
2-(4-氨基苯氧基)-1-吗啉基乙酮
描述
2-(4-Aminophenoxy)-1-morpholinoethanone is an organic compound that features both an aminophenoxy group and a morpholino group
科学研究应用
2-(4-Aminophenoxy)-1-morpholinoethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity and antitumor activity , suggesting potential targets could be microbial cells or tumor cells.
Mode of Action
Related compounds have been found to interact with their targets through membrane perturbation and intracellular mechanisms . They may bind to specific proteins or enzymes within the target cells, disrupting their normal function and leading to cell death .
Biochemical Pathways
Based on the antimicrobial and antitumor activities of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in microbial or tumor cells, such as dna replication, protein synthesis, or cell wall synthesis .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Based on the antimicrobial and antitumor activities of similar compounds, it can be inferred that the compound may lead to cell death in microbial or tumor cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenoxy)-1-morpholinoethanone typically involves the reaction of 4-aminophenol with morpholine in the presence of an appropriate catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are generally used.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid can be employed to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 2-(4-Aminophenoxy)-1-morpholinoethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can further optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
相似化合物的比较
- 4-(4-Aminophenoxy)-2,6-dimethylaniline
- 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone
Comparison: 2-(4-Aminophenoxy)-1-morpholinoethanone is unique due to the presence of both the aminophenoxy and morpholino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility and potential for diverse chemical modifications, making it a versatile compound for various applications.
属性
IUPAC Name |
2-(4-aminophenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXAEWROXXXTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350655 | |
| Record name | 2-(4-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76870-09-2 | |
| Record name | 2-(4-Aminophenoxy)-1-(4-morpholinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76870-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


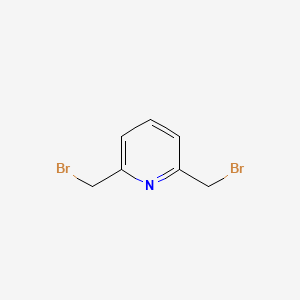
![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)
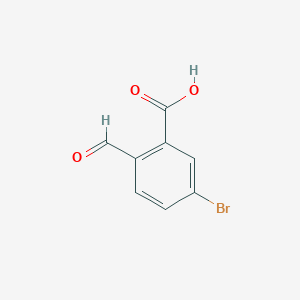
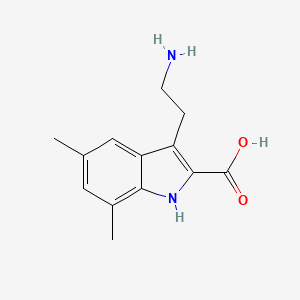
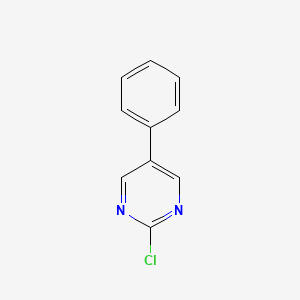
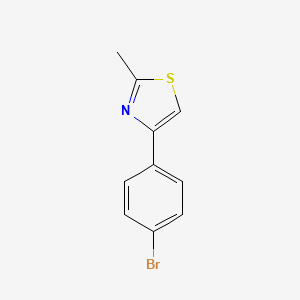
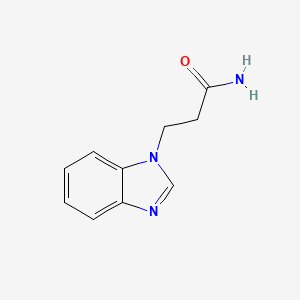
![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)
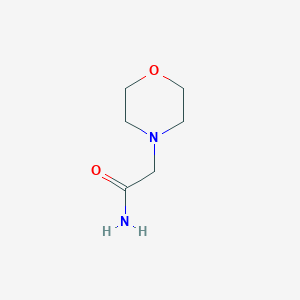
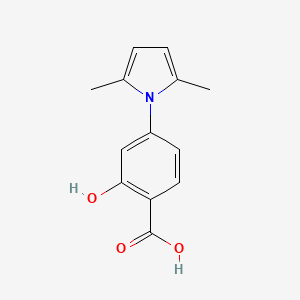
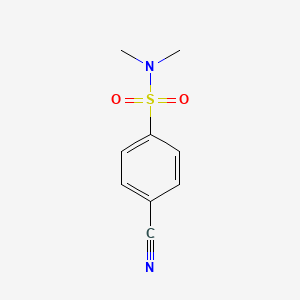
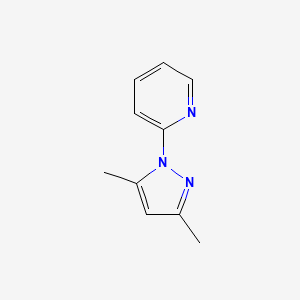
![2-[(2,4-Dimethylphenyl)methylidene]propanedinitrile](/img/structure/B1268914.png)
